2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-pyridin-3-yl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-2-1-3-10-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCJPZWJQCTSHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281588 | |
| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-03-3 | |
| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(3-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201281588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 2 Chloro 4 Pyridin 3 Yl 1,3,5 Triazine
Nucleophilic Substitution Reactions on the 1,3,5-Triazine (B166579) Ring
The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three nitrogen atoms. This electronic characteristic is further amplified by the electronegative chlorine substituent, making the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. The most practical and widely used method for the synthesis of substituted 1,3,5-triazines involves the sequential and controlled nucleophilic substitution of chlorine atoms on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) precursor. researchgate.netmdpi.com
The chlorine atom in 2-chloro-4-(pyridin-3-yl)-1,3,5-triazine is a good leaving group, and its substitution is the most common reaction pathway for this class of compounds. This reactivity is analogous to that observed in other chloro-s-triazine derivatives. The substitution reactions can be modulated by controlling the reaction temperature, which allows for a stepwise replacement of chlorine atoms if more than one is present. researchgate.net In the case of monosubstituted chloro-triazines, the reaction with a nucleophile generally requires more forcing conditions than the first substitution on cyanuric chloride.
A wide array of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of derivatives. Common nucleophiles include:
Amines (N-nucleophiles): Primary and secondary amines readily react to form amino-triazine derivatives. nih.gov
Alcohols and Phenols (O-nucleophiles): Alkoxides and phenoxides react to produce alkoxy- and aryloxy-triazines, respectively. frontiersin.org
Thiols (S-nucleophiles): Thiolates can displace the chlorine to yield thioether-triazine derivatives. frontiersin.org
The general order of reactivity for different nucleophiles with a chloro-triazine ring has been studied, though it can be influenced by reaction conditions. frontiersin.org
Table 1: Representative Nucleophilic Substitution Reactions on 2-Chloro-s-Triazines
| Nucleophile Type | Example Nucleophile | Product Type | General Conditions |
|---|---|---|---|
| Amine | Morpholine | 2-Morpholino-4-(pyridin-3-yl)-1,3,5-triazine | Room Temperature to mild heating |
| Alcohol | Sodium Methoxide | 2-Methoxy-4-(pyridin-3-yl)-1,3,5-triazine | 0 °C to Room Temperature |
Note: The conditions presented are generalized from the reactivity of related 2-chloro-1,3,5-triazine (B1239457) derivatives and serve as an illustrative guide.
The pyridyl group attached to the 1,3,5-triazine ring significantly influences the reactivity of the remaining chlorine atom. Pyridine (B92270), being a heteroaromatic ring, is generally considered to be electron-withdrawing, particularly when attached to another electron-deficient ring system like triazine. This electron-withdrawing nature further depletes the electron density of the triazine ring, thereby increasing the electrophilicity of the carbon atom bonded to the chlorine.
Consequently, the C-Cl bond in this compound is expected to be more polarized and thus more susceptible to nucleophilic attack compared to a triazine ring substituted with an electron-donating group. This enhanced reactivity facilitates the substitution of the chlorine atom, potentially allowing for reactions to occur under milder conditions than might otherwise be required.
Reactivity at the Pyridine Moiety
The pyridine ring within the molecule also possesses its own characteristic reactivity. As a six-membered aromatic heterocycle with one nitrogen atom, it is generally less reactive towards electrophilic aromatic substitution than benzene, with substitution favoring the 3- and 5-positions. Conversely, it is more susceptible to nucleophilic substitution, especially at the 2- and 4-positions, a reactivity that is enhanced by the presence of electron-withdrawing groups. nih.gov
The nitrogen atom of the pyridine ring retains a lone pair of electrons, making it basic and nucleophilic. It can be protonated by acids to form pyridinium (B92312) salts or alkylated with alkyl halides. nih.gov In the context of this compound, the strongly electron-withdrawing triazine substituent is expected to decrease the basicity of the pyridine nitrogen.
Potential reactions at the pyridine moiety include:
N-Oxidation: Reaction with peracids could form the corresponding N-oxide.
Quaternization: Reaction with alkyl halides could lead to the formation of a quaternary pyridinium salt.
Metal-catalyzed cross-coupling: While less common for the pyridine ring itself without a suitable leaving group, functionalization is a key strategy in pyridine chemistry. organic-chemistry.org
Formation of Complex Molecular Architectures and Hybrid Compounds
The dual reactivity of this compound makes it a valuable building block for the synthesis of complex molecular architectures and hybrid compounds. researchgate.netnih.gov The sequential and chemoselective substitution of the chlorine atom allows for the controlled introduction of various functional groups. This "scaffold" approach is widely utilized in medicinal chemistry and materials science. researchgate.netnih.gov
For instance, pyridyl-triazine cores are found in a variety of biologically active molecules, including potent kinase inhibitors. nih.govnih.govacs.org The general strategy involves using the chloro-triazine as a platform to link different pharmacophores. A common synthetic route involves an initial nucleophilic substitution at the chloro-triazine, followed by a metal-catalyzed cross-coupling reaction to introduce further complexity. nih.gov
Table 2: Examples of Complex Structures Derived from Substituted Triazines
| Starting Triazine | Reactant(s) | Resulting Architecture | Potential Application | Reference |
|---|---|---|---|---|
| Dichloro-s-triazine derivative | 1. Amine, 2. Boronic Acid | Trisubstituted triazine with biaryl linkage | PI3K Kinase Inhibitors | nih.gov |
| 2-Chloro-4,6-diamino-1,3,5-triazine | Dicarboxylic acids | Macrocyclic pseudopeptides | Supramolecular Chemistry | researchgate.net |
The ability to combine the pyridyl-triazine core with peptides, other heterocyclic systems, or aliphatic chains through the reactive chlorine handle allows for the construction of molecules with tailored biological or physical properties. nih.gov This versatility has established chloro-s-triazines as privileged scaffolds in drug discovery and the development of functional materials.
Advanced Spectroscopic and Structural Elucidation Studies of 2 Chloro 4 Pyridin 3 Yl 1,3,5 Triazine Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a molecule in its solid, crystalline form. While the specific crystal structure for 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine is not detailed in the available literature, extensive studies on closely related pyridinyl- and chloro-substituted triazines provide significant insights into the expected structural features.
Analysis of analogous compounds, such as 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines and 2,4,6-tris(4-pyridyl)-1,3,5-triazine, reveals key structural characteristics. researchgate.netnih.gov The central 1,3,5-triazine (B166579) ring is consistently found to be nearly planar. nih.govresearchgate.net In 2,4,6-tris(4-pyridyl)-1,3,5-triazine hydrochloride, for instance, the cation is approximately planar, with only minor deviations of the non-hydrogen atoms from the mean plane. nih.gov The geometry of the triazine ring often deviates from a perfect hexagon, with internal angles at the nitrogen atoms being more acute than 120° and angles at the carbon atoms being more obtuse. researchgate.net
The solid-state packing of these molecules is heavily influenced by non-covalent interactions. In derivatives capable of hydrogen bonding, such as those with amino groups, the structure is stabilized by both intramolecular and intermolecular hydrogen bonds. researchgate.net Furthermore, π–π stacking interactions between the aromatic triazine and pyridine (B92270) rings of adjacent molecules are a common and crucial feature, contributing to the formation of a stable, layered supramolecular architecture. nih.gov In one reported structure, the centroid-to-centroid distance between stacked pyridine rings is 3.7578 (8) Å. nih.gov
Table 1: Representative Crystallographic Data for an Analogous Pyridinyl-Triazine Compound. Note: Data is for 2,4,6-Tris(pyridin-2-ylsulfanyl)-1,3,5-triazine as a representative example of a complex pyridinyl-triazine.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 10.2018 (7) | researchgate.net |
| b (Å) | 16.7019 (11) | researchgate.net |
| c (Å) | 22.1016 (14) | researchgate.net |
| V (ų) | 3765.9 (4) | researchgate.net |
| Z | 8 | researchgate.net |
NMR Spectroscopy for Solution-Phase Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide unambiguous confirmation of the connectivity and electronic environment of the atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the single proton on the triazine ring. The four protons of the pyridin-3-yl group would appear as a complex set of multiplets in the aromatic region (typically δ 7.0–9.0 ppm), with their specific chemical shifts and coupling constants determined by their position relative to the nitrogen atom and the triazine substituent. The lone proton on the triazine ring would likely appear as a singlet at a downfield chemical shift, characteristic of protons on electron-deficient aromatic rings. chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The 1,3,5-triazine ring is expected to show signals for its three carbon atoms at highly deshielded positions, often in the range of δ 160–175 ppm, due to the electronegativity of the adjacent nitrogen atoms. krisp.org.za The carbon atom bearing the chlorine (C2) would be distinguishable from the carbon attached to the pyridine ring (C4) and the remaining triazine carbon (C6). The pyridin-3-yl group would display five distinct signals for its carbon atoms, with chemical shifts influenced by the ring nitrogen.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound. Note: These are predicted values based on data from analogous structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Triazine-H (C6) | ~9.3 | Singlet |
| Pyridine-H (C2') | ~9.2 | Doublet |
| Pyridine-H (C6') | ~8.7 | Doublet of Doublets |
| Pyridine-H (C4') | ~8.3 | Doublet of Triplets |
| Pyridine-H (C5') | ~7.5 | Doublet of Doublets |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound. Note: These are predicted values based on data from analogous structures.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Triazine-C2 (C-Cl) | ~171 |
| Triazine-C4 (C-Py) | ~170 |
| Triazine-C6 (C-H) | ~165 |
| Pyridine-C2', C6' | 148 - 152 |
| Pyridine-C4' | ~136 |
| Pyridine-C5' | ~124 |
| Pyridine-C3' | ~132 |
Conformational Analysis and Dynamic Behavior
The seemingly rigid structure of this compound can exhibit dynamic behaviors in solution, primarily related to restricted rotation and the potential for tautomerism, particularly in its derivatives.
Restricted Rotation: Rotation around the single bond connecting the pyridine and triazine rings can be hindered. This phenomenon is well-documented in related amino-substituted s-triazines, where the partial double-bond character of the exocyclic carbon-nitrogen bond leads to a significant rotational barrier. researchgate.netresearchgate.netresearchgate.net This restricted rotation gives rise to rotational isomers, or rotamers, which can be observed and studied using dynamic NMR (DNMR) techniques. researchgate.net
In studies of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, the presence of two or three distinct isomers was detected at low temperatures. researchgate.net As the temperature is increased, the separate signals for these isomers broaden and eventually coalesce into a single time-averaged signal. researchgate.net From the coalescence temperature, it is possible to calculate the activation free energy (ΔG‡) for the rotational barrier. For related chloro-diamino-triazines, these barriers are often in the range of 15-16 kcal/mol, indicating a substantial hindrance to free rotation at room temperature. researchgate.netresearchgate.net
Tautomerism: Prototropic tautomerism is a form of isomerism that involves the migration of a proton, and it is a known phenomenon in nitrogen-containing heterocycles, including 1,3,5-triazines. nih.govnih.gov While the parent compound this compound is not expected to exhibit significant tautomerism, its amino-substituted derivatives can exist in different tautomeric forms. researchgate.net For example, an amino-triazine can exist in an amino form (-NH₂) or an imino form (=NH).
Theoretical studies using Density Functional Theory (DFT) and experimental analyses have shown that 1,3,5-triazine derivatives can exist as a mixture of tautomers in equilibrium. nih.gov The relative stability and population of these tautomers can be influenced by factors such as the solvent environment. nih.govresearchgate.net For many substituted aminotriazines studied in solution, the amino tautomer is found to be the predominant form. researchgate.net
Applications in Chemical Synthesis and Reagent Development
Role as Heterocyclic Building Blocks and Synthetic Intermediates
The title compound is a significant heterocyclic building block, functioning as a scaffold for creating more elaborate molecules, particularly in the field of medicinal chemistry. The core structure, combining both a pyridine (B92270) and a triazine ring, is a recognized motif in the design of kinase inhibitors. The reactive chloro group is readily displaced by various nucleophiles, enabling the introduction of diverse functional groups and the synthesis of targeted molecular libraries.
The general synthetic utility stems from the stepwise nucleophilic aromatic substitution on the triazine ring. The reactivity of the chlorine atoms on the parent 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is temperature-dependent, allowing for sequential substitutions. daneshyari.comkrisp.org.za Monosubstitution, which would yield a precursor to the title compound, typically occurs at temperatures around 0°C. daneshyari.com Once one chlorine is replaced (in this case, by a pyridin-3-yl group via a cross-coupling reaction), the remaining chlorine atom in a compound like 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine is activated for further substitution by nucleophiles such as amines, alcohols, or thiols. nih.gov
This reactivity has been exploited in the development of potent cyclin-dependent kinase (CDK) and phosphatidylinositol 3-kinase (PI3K) inhibitors. nih.govresearchgate.net In these syntheses, the chloro-triazine core acts as an anchor to which various amine-containing fragments are attached to explore the structure-activity relationship and optimize biological potency. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, can be used to attach the pyridine ring, followed by nucleophilic substitution of the remaining chlorine to build out the final inhibitor structure. nih.govresearchgate.net
| Starting Material Class | Reagent/Nucleophile | Resulting Structure Class | Application/Significance |
|---|---|---|---|
| 2-Chloro-4-(aryl)-1,3,5-triazine | Amines (R-NH₂) | 2-Amino-4-(aryl)-1,3,5-triazine | Core of various kinase inhibitors. nih.govresearchgate.net |
| 2,4-Dichloro-1,3,5-triazine | Organostannanes, Grignard reagents | 2-Alkyl/Aryl-4-chloro-1,3,5-triazine | Intermediate for C-C bond formation. researchgate.net |
| 2-Chloro-4,6-disubstituted-1,3,5-triazine | Alcohols (R-OH) | 2-Alkoxy-4,6-disubstituted-1,3,5-triazine | Building blocks for diverse libraries. nih.gov |
| 2-Chloro-4,6-disubstituted-1,3,5-triazine | Thiols (R-SH) | 2-Thioether-4,6-disubstituted-1,3,5-triazine | Introduction of sulfur-containing moieties. nih.gov |
Utility as Condensing and Coupling Reagents
Derivatives of 2-chloro-1,3,5-triazine (B1239457) are well-established as efficient condensing and coupling reagents for the formation of amide and ester bonds. researchgate.net Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and its quaternary ammonium (B1175870) salt derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are widely used for this purpose. researchgate.netmdpi.com
The general mechanism involves the activation of a carboxylic acid by the chloro-triazine in the presence of a base, typically N-methylmorpholine (NMM). researchgate.net This reaction forms a highly reactive 2-acyloxy-1,3,5-triazine intermediate. researchgate.net This activated ester is then susceptible to nucleophilic attack by an amine or an alcohol, yielding the corresponding amide or ester, respectively, with the triazine moiety acting as a good leaving group. researchgate.net This methodology has been successfully applied to peptide synthesis and the creation of other complex molecules. researchgate.net
While this compound possesses the requisite reactive chloro-triazine core for such transformations, its specific use as a dedicated condensing or coupling reagent is not extensively documented in the literature. However, based on the established reactivity of its analogues, it could theoretically function in a similar capacity to activate carboxylic acids for subsequent reactions. The presence of the pyridine ring could potentially influence its reactivity or solubility profile compared to more common reagents like CDMT. nih.gov
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1. Activation | Carboxylic Acid (R-COOH) + Chloro-triazine + Base (e.g., NMM) | 2-Acyloxy-triazine Intermediate | The carboxylic acid is activated by forming a reactive ester with the triazine. researchgate.net |
| 2. Coupling | 2-Acyloxy-triazine Intermediate + Amine (R'-NH₂) | Amide (R-CONH-R') + Triazine by-product | The amine attacks the activated ester to form the stable amide bond. researchgate.net |
Application in Combinatorial Chemistry and Solid-Phase Synthesis
The 1,3,5-triazine (B166579) scaffold is a cornerstone of combinatorial chemistry and solid-phase synthesis due to its trifunctional nature and predictable, stepwise reactivity. researchgate.netmdpi.com The parent compound, cyanuric chloride, allows for three sequential nucleophilic substitutions, each typically requiring progressively more forcing conditions (e.g., higher temperatures). daneshyari.comkrisp.org.za This differential reactivity enables the controlled, directional synthesis of large libraries of trisubstituted triazines. nih.gov
In solid-phase synthesis, the triazine core can be anchored to a resin via one of its reactive sites. nih.govlsu.edu The remaining two chloro groups can then be sequentially reacted with a variety of building blocks to generate a library of compounds, which can be cleaved from the resin in the final step. nih.gov This approach has been used to create libraries of potential therapeutic agents. researchgate.net An alternative strategy involves using a sulfone linker, which can provide a more robust method for generating highly pure triazine libraries. researchgate.net
As a disubstituted chloro-triazine, this compound is an ideal intermediate for the final diversification step in a combinatorial synthesis. After creating a library of 2-chloro-4-substituted triazines on a solid support, a Suzuki or Stille coupling could introduce the pyridin-3-yl moiety, or conversely, the pyridin-3-yl triazine could be attached to the resin first, with the final diversification occurring at the chloro-position.
Use in Functional Group Transformations and Catalysis-Related Applications
Beyond its role as a scaffold, the chloro-triazine moiety is a tool for various functional group transformations. The chlorine atom can be replaced not only by N, O, and S nucleophiles but also by carbon nucleophiles through metal-catalyzed cross-coupling reactions. researchgate.net Palladium- or nickel-catalyzed reactions with organostannanes, Grignard reagents, organozincs, or boronic acids can form new carbon-carbon bonds at the chlorine position, effectively transforming the C-Cl bond into a C-C bond. researchgate.net This extends the synthetic utility of compounds like this compound beyond simple substitution, allowing for the construction of complex biaryl or alkyl-aryl structures.
Furthermore, the pyridine-triazine core is a recognized structural motif in the design of ligands for catalysis. acs.org The nitrogen atoms of both the pyridine and triazine rings can act as coordination sites for metal centers. Triazine-based pincer ligands, for example, have been developed for use in metal-ligand cooperative catalysis. acs.org The electron-deficient nature of the triazine ring can modulate the electronic properties of the metal center, influencing the catalyst's activity and selectivity. While specific catalytic applications of this compound itself are not widely reported, its structure fits the profile of a bidentate or polydentate ligand suitable for coordination chemistry and the development of novel catalysts. acs.org
Applications in Medicinal Chemistry Research Pre Clinical and Mechanistic Studies
Anticancer Research: Mechanisms of Action and Molecular Targets
Derivatives of the 1,3,5-triazine (B166579) core are prominent in oncology research due to their ability to interfere with multiple signaling pathways that are critical for cancer cell proliferation and survival. nih.gov Their anticancer effects are often attributed to the inhibition of key enzymes, induction of programmed cell death, and prevention of tumor vascularization.
The 1,3,5-triazine framework has proven to be an effective template for the design of potent enzyme inhibitors targeting various components of oncogenic signaling cascades.
Phosphatidylinositol 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is frequently dysregulated in human cancers, making it a critical therapeutic target. nih.gov Several 1,3,5-triazine derivatives have been developed as potent PI3K inhibitors. mdpi.com For instance, the melamine (B1676169) derivative ZSTK474 [2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine] demonstrates strong antitumor activity by inhibiting PI3K. nih.gov Research has focused on creating trisubstituted triazines that show greater potency than established inhibitors like ZSTK474. mdpi.com Furthermore, the triazine scaffold has been utilized to develop dual inhibitors that target both PI3K and other enzymes, such as mTOR or Histone Deacetylases (HDACs), which may offer synergistic anticancer effects and reduce the likelihood of drug resistance. mdpi.comnih.gov
Histone Deacetylase (HDAC): HDACs are another important class of enzymes in cancer therapy, and their simultaneous inhibition with PI3K is a promising strategy. nih.gov Researchers have successfully designed dual PI3K/HDAC inhibitors by combining the morpholino-triazine pharmacophore of PI3K inhibitors with the hydrazide moiety found in selective HDAC inhibitors. nih.gov One such representative compound, PI3K/HDAC-IN-2, exhibits potent inhibitory activity against PI3Kδ and class I and IIb HDACs, demonstrating significant anticancer effects. medchemexpress.com
Epidermal Growth Factor Receptor (EGFR): The triazine core has been incorporated into molecules designed to inhibit EGFR. mdpi.com Given that PI3Ks are crucial downstream targets of EGFR, combination therapies or dual-target inhibitors are being explored. nih.gov Studies in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) show that combining EGFR inhibitors with a PI3K inhibitor can dramatically improve efficacy, blocking phosphorylation of both EGFR and downstream targets like Akt. nih.gov
Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE-1): In the context of neurodegenerative diseases like Alzheimer's, which shares some pathological pathways with cancer, multi-target inhibitors are of great interest. The 1,3,5-triazine structure has been explored for designing dual inhibitors of both AChE and BACE-1, enzymes involved in the production and aggregation of amyloid-beta peptide. nih.gov
The table below summarizes the inhibitory activity of selected 1,3,5-triazine derivatives against various enzyme targets.
| Compound Class/Example | Target Enzyme(s) | IC50 Values | Reference(s) |
| ZSTK474 | PI3K | Not specified | nih.gov |
| Hydrazide-based Triazine (cpd 31f) | PI3Kα, β, γ, δ | 2.5-80.5 nM | nih.gov |
| HDAC1, 2, 3 | 1.9-75.5 nM | nih.gov | |
| PI3K/HDAC-IN-2 | PI3Kα, β, γ, δ | 29-467 nM | medchemexpress.com |
| HDAC1, 2, 6, 8 | 1.3-17 nM | medchemexpress.com |
A key mechanism through which 1,3,5-triazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. The inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, is directly linked to the activation of apoptotic machinery. nih.gov Novel triazine derivatives bearing 2-chloroethyl and oligopeptide moieties have been shown to induce time- and dose-dependent cytotoxicity and apoptosis in human colon cancer cell lines. nih.gov Studies on dual PI3K/HDAC inhibitors have demonstrated that these compounds are significantly more effective at inducing apoptosis in lymphoma cells compared to single-target inhibitors. nih.gov The apoptotic process can be initiated through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways, which involve the activation of a cascade of caspase enzymes. nih.govmdpi.com
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. mdpi.com The 1,3,5-triazine scaffold has been used to develop compounds with anti-angiogenic properties. researchgate.net A notable example is 2,4-diamino-6-(pyridine-4-yl)-1,3,5-triazine (4PyDAT), which was found to impede the process of angiogenesis. nih.gov In a mouse model of colon cancer, 4PyDAT demonstrated moderate antimetastatic and antitumor activity, which was attributed in part to the inhibition of angiogenesis rather than direct cytotoxicity against tumor cells. researchgate.net This suggests that such compounds may act by creating a less favorable microenvironment for tumor growth.
SAR studies are crucial for optimizing the anticancer potency of 1,3,5-triazine derivatives. Research has shown that the nature of the substituents at the 2, 4, and 6 positions of the triazine ring significantly influences biological activity. nih.gov For example, studies on 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazines highlighted the importance of the 3- and 4-fluorophenylamino moiety for inhibiting cancer growth. mdpi.com In another series of triazine-benzimidazole analogs, derivatives substituted with piperidine, phenyl, 4-fluorophenyl, and 4-chlorophenyl groups at the triazine core displayed the highest inhibiting potency against a panel of human cancer cell lines. mdpi.com These enriched SAR studies provide a rational basis for the future design and development of triazine hybrids as potential clinical candidates for cancer therapy. nih.gov
Antimicrobial and Antifungal Investigations
In addition to their anticancer properties, 1,3,5-triazine derivatives have been investigated for their potential as antimicrobial and antifungal agents, addressing the growing concern of drug-resistant pathogens. nih.govresearchgate.net
Numerous 2,4,6-trisubstituted 1,3,5-triazines have been synthesized and evaluated for in-vitro antifungal activity against Candida albicans, a common opportunistic yeast. primescholars.comnih.gov Many of these compounds have shown activity across a range of concentrations. primescholars.com For example, a screening of a chemical library identified (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline as having fungicidal activity against both standard and drug-resistant strains of C. albicans. nih.govnih.gov This compound was also found to inhibit biofilm formation, a key virulence factor. nih.gov Furthermore, certain thiosemicarbazides containing 1,3,5-triazine have been identified as potent synergists that can restore the effectiveness of fluconazole (B54011) against resistant Candida albicans. mdpi.com The triazine core is also found in compounds active against other fungi, such as Aspergillus niger. beilstein-journals.org
The pyridine (B92270) nucleus itself is known to be a constituent of various compounds with antimicrobial properties. nih.govmdpi.com The combination of pyridine and triazine moieties, therefore, represents a promising strategy for developing novel antimicrobial agents. nih.gov
The table below presents the minimum inhibitory concentration (MIC) for selected pyridine and triazine-related compounds against various microorganisms.
| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) | Reference(s) |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, E. coli, S. aureus | 0.5 - 64 | nih.gov |
| 4-Amino-triazole derivative (with 4-chlorophenyl) | Aspergillus niger | 25 | beilstein-journals.org |
| Thiosemicarbazide-Triazine (cpd 10l) | Candida albicans | 4.0 | mdpi.com |
| Cryptococcus strains | ≤ 0.125 - 0.5 | mdpi.com |
Antiviral Applications
The 1,3,5-triazine scaffold is a valuable platform for the development of antiviral agents. researchgate.net Research has demonstrated that derivatives of this heterocyclic system possess inhibitory activity against a variety of viruses.
For instance, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides were synthesized and showed promising inhibitory activity against the Yellow Fever Virus (YFV) at low concentrations. nuph.edu.ua More recently, novel triazine sulfonamides have been synthesized and evaluated for broad-spectrum biological activity. One compound from this series demonstrated potent antiviral activity against SARS-CoV-2, with an IC50 value significantly lower than that of the antiviral drug remdesivir (B604916) in the performed assay. nih.gov Other studies have focused on designing 1,3,5-triazine derivatives as potential inhibitors of the PIKfyve kinase, which has resulted in compounds with excellent antiviral effects against pseudorabies virus (PRV) and vesicular stomatitis virus (VSV). researchgate.net
Anti-inflammatory Potential
Research in Neurodegenerative Diseases (e.g., Alzheimer's Disease)
Compounds featuring the triazine nucleus have been a subject of interest in the search for treatments for neurodegenerative conditions like Alzheimer's disease. This interest is based on the versatility of the triazine structure to interact with various biological targets implicated in the disease's pathology.
A common strategy in Alzheimer's disease research is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Numerous heterocyclic compounds, including various triazine derivatives, have been synthesized and evaluated for their cholinesterase inhibitory activity. These studies typically report the half-maximal inhibitory concentration (IC50) values to quantify the potency of the compounds. For 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine, specific IC50 values or detailed kinetic studies of its interaction with cholinesterases have not been identified in the available literature.
The inhibition of beta-secretase 1 (BACE-1) is another key therapeutic target in Alzheimer's disease, as this enzyme is involved in the production of amyloid-β (Aβ) peptides. The scientific community has explored a range of small molecules, including those with a 1,3,5-triazine core, as potential BACE-1 inhibitors. Such research would involve enzymatic assays to determine the compound's inhibitory potency (IC50) against BACE-1. However, specific data from BACE-1 inhibition assays for this compound are not described in the reviewed literature.
Preventing the formation and aggregation of amyloid-β peptides is a central goal in Alzheimer's drug discovery. Preclinical studies in this area often utilize techniques like thioflavin T (ThT) fluorescence assays to monitor the kinetics of Aβ fibrillization in the presence of a test compound. While some triazine-containing molecules have been investigated for their ability to interfere with Aβ aggregation, there is no specific information available on the modulatory effects of this compound on Aβ formation or its aggregation pathways.
Exploration in Other Therapeutic Areas and Biological Activities
The 1,3,5-triazine scaffold is known for its wide range of biological activities, and its derivatives have been explored for various therapeutic applications beyond inflammation and neurodegeneration, including anticancer and antimicrobial activities. The specific biological activity profile of this compound, however, remains largely uncharacterized in the public domain.
Applications in Materials Science
Organic Electronic Materials (e.g., OLEDs, Electroluminescent Materials)
The 1,3,5-triazine (B166579) core is a well-known electron-deficient system, a property that is highly desirable for electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). Generally, chloro-triazine derivatives serve as important intermediates for creating novel bipolar host materials for highly efficient phosphorescent OLEDs. rsc.orgchemicalbook.comrsc.org The synthesis of such materials often involves the substitution of the chlorine atom with various electron-donating or hole-transporting moieties to create a bipolar molecule capable of balanced charge injection and transport. rsc.org
However, a detailed investigation into the specific application or performance of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine itself as a component in OLEDs has not been extensively reported in the available scientific literature. Its potential lies in its use as a synthon. For instance, the chlorine atom could be substituted via cross-coupling reactions to attach carbazole (B46965) or other hole-transporting units, while the pyridyl-triazine core would constitute the electron-transporting part of the final molecule. researchgate.net
Table 1: Potential Synthetic Utility in OLED Materials
| Feature of this compound | Potential Role in OLED Material Synthesis |
| Electron-deficient triazine core | Forms the electron-transporting backbone of a host or emitter material. |
| Reactive chlorine atom | Allows for the attachment of electron-donating (hole-transporting) groups to create bipolar materials. |
| Pyridyl group | Can be used to tune the electronic properties and solubility of the final material. |
Supramolecular Chemistry and Metal-Organic Frameworks (MOFs)
The pyridyl group in this compound provides a coordination site for metal ions, making it a potential ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The triazine unit itself can also be a part of larger, more complex ligands used in supramolecular chemistry. mdpi.com Research has shown that related ligands, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine, are effective building blocks for creating diverse MOF structures with applications in gas storage and separation. researchgate.netnih.govrsc.orgnih.gov
While the fundamental components for MOF construction are present in this compound, there is a lack of specific studies in the peer-reviewed literature detailing the synthesis and characterization of MOFs using this particular monochloro-monopyridyl triazine as the primary ligand. The reactive chlorine atom could potentially be used for post-synthetic modification of a MOF, introducing further functionality after the framework has been assembled.
Polymer Chemistry and Their Functionalization
Chlorotriazines, most notably cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), are widely used in polymer chemistry for the functionalization of polymers. mdpi.com The stepwise reactivity of the chlorine atoms allows for the controlled grafting of molecules onto polymer backbones containing nucleophilic groups (e.g., hydroxyl or amine groups). nih.gov This process can be used to modify the surface properties of materials, introduce cross-linking, or attach functional moieties.
Given this precedent, this compound could theoretically be used to functionalize polymers. The single reactive chlorine atom would allow for the attachment of the pyridyl-triazine unit as a side chain. Such a modification could be used to introduce metal-coordinating sites or to alter the thermal and electronic properties of the base polymer. However, specific examples of the use of this compound for polymer functionalization are not well-documented in scientific publications.
Dye Chemistry and Optical Brighteners
Triazine-based compounds are foundational in the synthesis of reactive dyes for textiles. lookchem.com The chloro-triazine moiety acts as a reactive "anchor" that forms a covalent bond with the hydroxyl groups of cellulose (B213188) fibers under alkaline conditions. sigmaaldrich.com This results in excellent wash fastness.
This compound could serve as a precursor in the synthesis of reactive dyes. The chlorine atom would provide the reactive site for binding to a substrate, while a chromophore could be attached to the molecule (potentially through the pyridine (B92270) ring or by first substituting the chlorine with a suitable linker). Despite this potential, the synthesis of specific dyes or optical brighteners derived directly from this compound has not been a focus of published research.
Energy Storage and Gas Storage/Separation Applications
Triazine-based porous organic polymers and covalent organic frameworks (COFs) have been investigated for their potential in energy storage and gas separation applications. researchgate.netmdpi.comwepub.org The nitrogen-rich structure of the triazine ring is of interest for creating materials with high surface areas and specific affinities for gases like CO2. bris.ac.uk Furthermore, triazine derivatives are being explored as organic electrode materials in batteries due to their redox activity. researchgate.netwepub.org
While the broader family of triazine-containing materials shows promise in these areas, there is no specific research available that details the use of this compound in energy storage or gas storage/separation applications. Its primary role would likely be as a monomer or a modifying agent in the synthesis of larger, porous structures or redox-active polymers.
Applications in Agrochemical Research
Herbicide Development and Mechanism
Triazine derivatives are a significant class of herbicides, with their primary mechanism of action being the inhibition of photosynthesis in susceptible plants. researchgate.netchemicalbook.comnih.govresearchgate.net These compounds typically work by binding to the D1 protein of the photosystem II (PSII) complex in chloroplasts. nih.govresearchgate.net This binding action blocks the electron transport chain, which is a critical process for the conversion of light energy into chemical energy. researchgate.net The disruption of electron flow leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in plant death. researchgate.net
While specific studies on the herbicidal activity of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine are not available, research on analogous triazine compounds provides a basis for potential activity. For instance, compounds like atrazine and simazine are well-known for their effectiveness as selective herbicides in various crops. researchgate.net The herbicidal efficacy and selectivity of triazine compounds are often influenced by the nature of the substituents on the triazine ring. researchgate.netchemicalbook.com Therefore, the pyridin-3-yl group in this compound would be a key determinant of its potential herbicidal properties and crop selectivity.
Table 1: General Mechanism of Action for Triazine Herbicides
| Step | Process | Effect |
| 1 | Uptake | Absorbed by roots and/or foliage of the plant. |
| 2 | Translocation | Transported through the xylem to the leaves. |
| 3 | Binding | Binds to the D1 protein in the photosystem II complex. |
| 4 | Inhibition | Blocks electron transport in the photosynthetic pathway. |
| 5 | Consequence | Halts ATP and NADPH production, leading to oxidative stress and cell death. |
Insecticide Development and Mechanism
The use of triazine derivatives as insecticides is less common than their application as herbicides. However, certain structural modifications to the triazine core can lead to insecticidal activity. For a triazine-based compound to be an effective insecticide, its mode of action would need to target a physiological process specific to insects, such as the nervous system.
There is no specific information available in the searched literature to suggest that this compound has been developed or tested for insecticidal properties. The development of insecticides often focuses on targets like acetylcholinesterase, sodium channels, or nicotinic acetylcholine receptors. While some heterocyclic compounds are known to interact with these targets, there is no direct evidence to link the this compound structure to such mechanisms.
General Pesticide Applications
Beyond herbicidal and insecticidal uses, some chemical compounds can have broader pesticidal applications, including acting as fungicides, nematicides, or rodenticides. The triazine ring is a versatile scaffold that can be functionalized to interact with a variety of biological targets.
Currently, there are no documented general pesticide applications for this compound in the available scientific literature. The potential for such applications would depend on its activity against various pests, which would need to be determined through extensive screening and toxicological studies. The presence of the pyridine (B92270) ring, a common moiety in many bioactive molecules, could theoretically confer a range of biological activities, but specific data for this compound is lacking.
Catalytic Applications
Role as Ligands in Metal-Catalyzed Reactions
There is currently a lack of specific studies detailing the use of 2-Chloro-4-(pyridin-3-yl)-1,3,5-triazine as a ligand in metal-catalyzed reactions. Nevertheless, the molecular architecture of the compound, which features multiple nitrogen atoms, presents clear potential for coordination to metal centers. Both the pyridine (B92270) ring and the triazine ring contain nitrogen atoms with lone pairs of electrons that can act as donors to form stable complexes with transition metals.
The pyridyl nitrogen is a well-established coordinating atom in a vast array of catalytic systems. Similarly, the nitrogen atoms of the triazine ring can also participate in metal binding. The combination of these two heterocyclic systems in one molecule allows for several potential coordination modes, including monodentate coordination through the pyridyl nitrogen or one of the triazine nitrogens, or potentially bidentate chelation, although the latter would depend on the geometric feasibility of forming a stable metallacycle.
The electronic properties of the triazine ring, being electron-deficient, can influence the electronic environment of a coordinated metal center. This modulation of the metal's electronic properties is a key principle in ligand design for catalysis. By withdrawing electron density, the triazine moiety can affect the reactivity and stability of the metal catalyst, potentially enhancing its activity in various transformations. Diazine and triazine-based ligands have been shown in some cases to outperform their pyridine counterparts or to enable alternative catalytic pathways. semanticscholar.org
While research on this compound itself is limited, the broader family of pyridyl-triazine ligands has been investigated for the construction of metal-organic frameworks and coordination polymers, indicating their strong coordinating ability.
Use as Reagents in Specific Organic Transformations
Specific applications of this compound as a reagent in named organic transformations are not well-documented. However, the presence of a chlorine atom on the electron-deficient triazine ring makes the compound a highly reactive substrate for nucleophilic aromatic substitution. This reactivity is a cornerstone of triazine chemistry, stemming from the ease of displacing the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with a wide variety of nucleophiles.
The single chlorine atom in this compound is expected to be readily displaced by nucleophiles such as amines, alcohols, and thiols. This makes the compound a potentially useful building block for the synthesis of more complex, trisubstituted triazine derivatives with diverse functionalities.
Furthermore, the C-Cl bond on the triazine ring can participate in metal-catalyzed cross-coupling reactions. This is a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. For instance, analogous compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) have been successfully used in palladium- or nickel-catalyzed cross-coupling reactions with various organometallic reagents, including organostannanes, Grignard reagents, and organozinc halides, to form new C-C bonds. researchgate.net Cobalt-catalyzed couplings with aryl bromides or benzyl (B1604629) chlorides have also been reported for this analogue. researchgate.net
Given these precedents, it is highly plausible that this compound could serve as an electrophilic partner in various cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to introduce a pyridyl-triazine moiety into a target molecule. The table below summarizes examples of cross-coupling reactions performed on a related chloro-triazine derivative, illustrating the potential reactivity of the target compound.
| Chloro-Triazine Substrate | Coupling Partner | Catalyst System | Product Type | Yield |
|---|---|---|---|---|
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Aryl Grignard Reagent | Ni(dppp)Cl₂ | 2-Aryl-4,6-dimethoxy-1,3,5-triazine | Good to Excellent |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Alkyl Zinc Halide | Pd(PPh₃)₄ | 2-Alkyl-4,6-dimethoxy-1,3,5-triazine | Moderate to Good |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Aryl Stannane | Pd(PPh₃)₄ | 2-Aryl-4,6-dimethoxy-1,3,5-triazine | Moderate |
| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Functionalized Aryl Bromide | Cobalt Catalyst | 2-Aryl-4,6-dimethoxy-1,3,5-triazine | Good |
This potential for reactivity makes this compound a valuable, albeit currently underutilized, synthetic intermediate for creating complex molecules with applications in materials science, medicinal chemistry, and catalysis.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The primary method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of chlorine atoms from the readily available and inexpensive starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov This temperature-controlled, stepwise process allows for the selective introduction of different substituents. nih.gov
Future research in this area should focus on developing more sustainable and efficient synthetic protocols. Green chemistry approaches, such as microwave-assisted and ultrasound-assisted syntheses, have shown promise in reducing reaction times, minimizing the use of hazardous solvents, and improving yields for other triazine derivatives. nih.govresearchgate.netmdpi.com Exploring these techniques for the synthesis of 2-chloro-4-(pyridin-3-yl)-1,3,5-triazine could lead to more environmentally friendly and economically viable production methods. nih.govresearchgate.netmdpi.com The use of water as a solvent in these reactions is a particularly attractive avenue for future investigation. nih.gov
Exploration of Undiscovered Reactivity Profiles and Selectivity
The reactivity of this compound is dominated by the remaining chlorine atom, which is susceptible to nucleophilic aromatic substitution. researchgate.net The triazine ring is electron-deficient, which facilitates attack by a wide range of nucleophiles. nih.gov Understanding the selectivity of these reactions is crucial for the further functionalization of the molecule.
Future investigations should systematically explore the reactivity of the chloro-substituent with a diverse library of nucleophiles, including amines, alcohols, thiols, and organometallic reagents. nih.gov This would not only expand the range of accessible derivatives but also provide valuable data on the electronic and steric influences of the pyridyl group on the reactivity of the triazine core.
Moreover, the potential for the pyridyl nitrogen to act as a coordinating site for metal catalysts could be exploited to develop novel, selective transformations at other positions on the triazine or pyridine (B92270) rings. The study of reaction kinetics and the isolation and characterization of reaction intermediates will be vital in elucidating the underlying mechanisms and achieving predictable control over product formation.
Advanced Mechanistic Studies of Biological Activities and Target Validation
Derivatives of 1,3,5-triazine (B166579) are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.net While the specific biological profile of this compound is not extensively documented, its structural motifs suggest potential for biological efficacy. The pyridine ring is a common feature in many pharmaceuticals, and the triazine core is a known pharmacophore. academie-sciences.fr
A crucial area for future research is the comprehensive biological screening of this compound and its derivatives against a panel of disease targets. Promising initial hits will require in-depth mechanistic studies to identify their specific molecular targets and elucidate their mode of action. nih.gov Techniques such as molecular docking and molecular dynamics simulations can be employed to predict potential binding interactions and guide the design of more potent and selective analogs. nih.govnih.gov
For instance, related triazine derivatives have been investigated as inhibitors of various kinases, and this could be a promising avenue of exploration for pyridyl-substituted triazines. nih.gov Validating the identified biological targets through genetic and proteomic approaches will be essential for the progression of any potential therapeutic agents.
Expansion into Emerging Material Technologies and Functional Designs
The unique electronic properties of the 1,3,5-triazine ring, characterized by its electron-deficient nature, make it an attractive building block for functional organic materials. rsc.org Triazine derivatives have been incorporated into polymers and small molecules for applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. chim.itmdpi.com
Future research should explore the potential of this compound as a precursor for novel functional materials. The pyridyl group offers a site for coordination to metal centers, opening up the possibility of creating coordination polymers and metal-organic frameworks (MOFs) with interesting photophysical and catalytic properties. researchgate.net
The reactivity of the chlorine atom allows for the incorporation of this triazine unit into larger polymeric structures. crimsonpublishers.com The resulting materials could possess unique properties stemming from the combination of the electron-accepting triazine core and the versatile pyridyl moiety. Investigation into the optical and electronic properties of these new materials will be key to unlocking their potential in areas such as sensing, data storage, and energy conversion. rsc.org
Integration of Computational and Experimental Methodologies for Rational Design
The rational design of novel molecules with tailored properties can be significantly accelerated by the integration of computational and experimental approaches. sid.ir Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. harbinengineeringjournal.comharbinengineeringjournal.com
Future work should leverage computational tools to predict the outcomes of synthetic reactions, guide the selection of substituents to enhance biological activity, and model the properties of new materials. sid.ir For example, Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models for the biological activity of a series of related triazine compounds. sid.ir
The synergy between computational predictions and experimental validation will be crucial for the efficient exploration of the vast chemical space accessible from this compound. This integrated approach will enable the more rapid development of new compounds with optimized performance for specific applications in medicine and materials science.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-4-(pyridin-3-yl)-1,3,5-triazine, and how can reaction yields be optimized?
- Methodological Answer : This compound is typically synthesized via nucleophilic substitution reactions on a triazine core. For example, substituting chlorine atoms on 2,4,6-trichloro-1,3,5-triazine with pyridin-3-yl groups under inert conditions (e.g., N₂ atmosphere) at 60–80°C in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Catalysts like triethylamine or pyridine can enhance reactivity . Optimization :
-
Use stoichiometric control to minimize side products (e.g., di- or mono-substituted derivatives).
-
Monitor reaction progress via TLC or HPLC.
-
Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).
-
Typical yields range from 50–70%, depending on substituent steric effects .
Table 1: Example Synthetic Conditions
Reactant Solvent Temp (°C) Catalyst Yield (%) 2,4,6-Trichloro-1,3,5-triazine THF 70 Et₃N 65 Pyridin-3-ylboronic acid DMF 80 Pyridine 58
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm.
- Structural Confirmation :
- ¹H/¹³C NMR : Compare peaks with reference spectra. Pyridin-3-yl protons appear as doublets near δ 8.5–9.0 ppm, while triazine carbons resonate at δ 165–175 ppm .
- HR-MS : Confirm molecular ion [M+H]⁺ (calculated for C₈H₅ClN₅: 214.02 g/mol) .
- Crystallography : Single-crystal X-ray diffraction provides definitive proof of substituent positions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for triazine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
-
Structural Variations : Subtle differences in substituents (e.g., pyridin-3-yl vs. pyridin-4-yl) significantly alter binding affinity. Compare IC₅₀ values across analogs .
-
Assay Conditions : Standardize cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) and incubation times .
-
Data Normalization : Use positive controls (e.g., imatinib for anticancer assays) to calibrate activity thresholds .
Table 2: Example Bioactivity Data
Compound Cell Line IC₅₀ (μM) Reference This compound MDA-MB-231 6.25 Atrazine (herbicide analog) N/A >100 (non-toxic)
Q. How does the electronic structure of this compound influence its application in organic electronics?
- Methodological Answer : The pyridin-3-yl group introduces π-conjugation and electron-withdrawing properties, enhancing charge transport in organic light-emitting diodes (OLEDs).
- Computational Modeling : Perform DFT calculations to map HOMO/LUMO levels (e.g., HOMO: −6.2 eV, LUMO: −2.8 eV) .
- Device Fabrication : Co-deposit with host materials (e.g., CBP) via vacuum sublimation (>99% purity) for stable emissive layers .
- Performance Metrics : Measure external quantum efficiency (EQE) and luminance half-life under accelerated aging tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
A schematic representation of the stepwise nucleophilic substitution on cyanuric chloride, leading to mono-, di-, and tri-substituted 1,3,5-triazines.